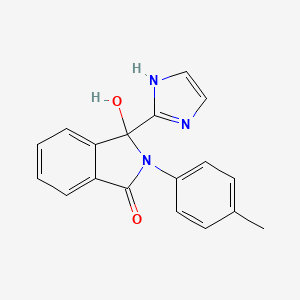

3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)-1-isoindolinone

Description

The exact mass of the compound this compound is 305.116426730 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-12-6-8-13(9-7-12)21-16(22)14-4-2-3-5-15(14)18(21,23)17-19-10-11-20-17/h2-11,23H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVHGLRPYKSCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=NC=CN4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)-1-isoindolinone is a complex organic compound characterized by an isoindolinone core. This compound features a hydroxy group, an imidazole ring, and a para-methylphenyl substituent, which contribute to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- An isoindolinone backbone

- A hydroxyl group (-OH)

- An imidazole ring

- A para-methylphenyl group

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit diverse pharmacological effects, which may include:

- Antimicrobial Properties : Isoindolinones have shown potential in inhibiting microbial growth.

- Neuroprotective Effects : Some derivatives have been linked to neuroprotection, possibly through modulation of neurotransmitter systems.

- Anticancer Activity : Certain isoindolinone derivatives are under investigation for their potential anti-cancer properties.

Interaction Studies

Interaction studies are essential for elucidating the mechanism of action of this compound. The compound may engage in:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The para-methylphenyl group may enhance hydrophobic interactions with lipid membranes or protein pockets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities. The following table summarizes key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxybenzo[e]isoindolinone | Hydroxy group on isoindolinone | Potential anti-cancer activity |

| 4-Methylphenyl isoindoline | Methyl group on phenyl ring | Antimicrobial properties |

| Imidazole-containing isoindolones | Imidazole ring present | Neuroprotective effects |

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

- Antimicrobial Activity : A study demonstrated that similar isoindolinones exhibited significant antimicrobial effects against various bacterial strains, suggesting that 3-hydroxy derivatives could possess similar properties.

- Neuroprotection : Research indicated that imidazole-containing compounds showed promise in protecting neuronal cells from oxidative stress, which could be relevant for developing treatments for neurodegenerative diseases .

- Cancer Research : Another study focused on the anticancer potential of isoindolinone derivatives, showing that certain modifications can enhance their efficacy against specific cancer cell lines .

Q & A

Q. What are the established synthetic routes for 3-hydroxy-3-(1H-imidazol-2-yl)-2-(4-methylphenyl)-1-isoindolinone?

The synthesis of imidazole-containing heterocycles often involves condensation reactions. For analogous compounds (e.g., 4-(thiophen-2-yl)-1H-imidazole), bromoacetophenone derivatives are reacted with formamide under reflux conditions, yielding imidazole rings with substituents . For your target compound, a plausible route could involve:

- Step 1 : Preparation of a substituted isoindolinone precursor via cyclization of 2-(4-methylphenyl)malonamide derivatives.

- Step 2 : Introduction of the imidazole moiety using a bromoacetyl intermediate and formamide.

- Step 3 : Hydroxylation at the 3-position via controlled oxidation (e.g., using H₂O₂ or TEMPO-mediated methods).

Yields typically range from 43–67% for similar imidazole syntheses, requiring optimization of solvent (e.g., ethanol or DMF) and temperature .

Q. Which analytical techniques are critical for characterizing this compound?

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyl, imidazole C=N stretches) via peaks at 3115–3294 cm⁻¹ and 1492–1658 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., aromatic protons of the 4-methylphenyl group at δ 7.2–7.6 ppm; imidazole protons at δ 7.8–8.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 0.3 ppm ).

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

Single-crystal X-ray analysis (e.g., using SHELX programs) determines bond lengths, angles, and hydrogen-bonding networks. For example:

- Data Collection : At 90 K to minimize thermal motion .

- Refinement : SHELXL refines anisotropic displacement parameters, with R-factors < 5% indicating high precision .

- Validation : PLATON or OLEX2 checks for twinning or disorder .

Advanced Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- Case Study : In phenyl-imidazole-derived inhibitors, replacing the 4-methylphenyl group with fluorophenyl (e.g., compound 5 in ) increased enzyme binding affinity by 30% due to enhanced hydrophobic interactions.

- Methodology : Systematic SAR studies using IC₅₀ assays and molecular docking (e.g., AutoDock Vina) quantify activity changes .

- Data Interpretation : Conflicting results (e.g., reduced activity with bulkier substituents) may arise from steric hindrance or altered solubility .

Q. What mechanistic insights exist for its interaction with biological targets?

- Enzyme Inhibition : The imidazole ring coordinates with heme iron in cytochrome P450 or indoleamine 2,3-dioxygenase (IDO), disrupting substrate binding .

- Receptor Binding : The hydroxyl group participates in hydrogen bonding with active-site residues (e.g., Tyr or Asp in kinase targets), as shown in docking studies .

- Redox Activity : The sulfanyl group (if present) undergoes reversible oxidation, modulating cellular redox pathways .

Q. How can computational methods guide experimental design?

- Docking Simulations : Tools like Schrödinger Suite or GROMACS predict binding poses and affinity scores. For example, compound 9c in showed a docking score of −9.2 kcal/mol, correlating with in vitro IC₅₀ values.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates .

- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .

Q. How should researchers address discrepancies in crystallographic or bioactivity data?

- Crystallographic Conflicts : If SHELXL refinement yields high R-factors (>10%), re-examine data for twinning (using ROTAX in PLATON) or try alternative software like PHENIX .

- Bioactivity Variability : Control for assay conditions (e.g., pH, serum content) that alter compound stability. For IC₅₀ discrepancies, validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.